molecular formula C24H24FN5O3 B2690035 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-isopropoxybenzamide CAS No. 922009-67-4

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-isopropoxybenzamide

Cat. No.: B2690035
CAS No.: 922009-67-4
M. Wt: 449.486
InChI Key: QGQCCUIHDXGXCO-UHFFFAOYSA-N
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Description

This compound is a pyrazolopyrimidine derivative. Pyrazolopyrimidines are a class of compounds that have been studied for their diverse biological activities . They contain a pyrazole ring fused with a pyrimidine ring. The specific substitutions on this compound, such as the 2-fluorobenzyl and isopropoxybenzamide groups, could potentially influence its properties and biological activity.

Scientific Research Applications

Imaging and Diagnostic Applications

18F-labeled Pyrazolo[1,5-a]pyrimidine Derivatives : These compounds, including variations such as [18F]1 and [18F]2, have been synthesized for tumor imaging with Positron Emission Tomography (PET). Modifications to introduce polar groups have led to derivatives like [18F]3 and [18F]4, which showed promising uptake in S180 tumor cells and in vivo biodistribution studies in mice, indicating their potential for PET imaging applications in oncology (Xu et al., 2012).

Synthesis and Biological Evaluation for Peripheral Benzodiazepine Receptor Imaging : Fluoroethoxy and fluoropropoxy substituted derivatives were synthesized and found to have high in vitro affinity for peripheral benzodiazepine receptors (PBRs), suggesting their use in neurodegenerative disorder imaging through PET (Fookes et al., 2008).

Therapeutic Research Applications

Anticancer Activity of Fluoro Substituted Benzo[b]pyran : The synthesis of compounds like 6-Fluorobenzo[b]pyran-4-one and its derivatives demonstrated anticancer activity against human cancer cell lines, highlighting the therapeutic potential of fluorine-substituted compounds in oncology (Hammam et al., 2005).

Methodological Advances in Compound Synthesis

Automated Radiochemical Synthesis of [18F]FBEM : The development of automated synthesis methods for thiol-reactive synthons like [18F]FBEM enables the radiofluorination of peptides and proteins, facilitating research in molecular imaging and radiopharmacy (Kiesewetter et al., 2011).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Pyrazolopyrimidines have been studied for a range of activities, including as kinase inhibitors . The specific substitutions on this compound could influence its target and mechanism of action.

Properties

IUPAC Name

N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O3/c1-16(2)33-19-9-7-17(8-10-19)23(31)26-11-12-30-22-20(13-28-30)24(32)29(15-27-22)14-18-5-3-4-6-21(18)25/h3-10,13,15-16H,11-12,14H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQCCUIHDXGXCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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